molecular formula C11H15IO B8811825 1-(4-Iodobutyl)-4-methoxybenzene CAS No. 73515-08-9

1-(4-Iodobutyl)-4-methoxybenzene

Cat. No.: B8811825
CAS No.: 73515-08-9
M. Wt: 290.14 g/mol
InChI Key: GDXQOJQCDWXWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodobutyl)-4-methoxybenzene is an aromatic compound featuring a para-substituted methoxy group on a benzene ring and a 4-iodobutyl chain at the adjacent position. The methoxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution, while the iodobutyl chain introduces steric bulk and reactivity via the iodine atom, a potent leaving group. This compound is of interest in organic synthesis, particularly in cross-coupling reactions or nucleophilic substitutions, where the iodine atom can facilitate bond-forming processes. Its synthesis typically involves alkylation of 4-methoxybenzene derivatives with iodobutyl reagents, followed by purification via column chromatography .

Properties

CAS No.

73515-08-9

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

1-(4-iodobutyl)-4-methoxybenzene

InChI

InChI=1S/C11H15IO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9H2,1H3

InChI Key

GDXQOJQCDWXWKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCCI

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Catalytic Applications : The iodobutyl group’s leaving-group ability makes it suitable for constructing complex architectures via coupling, as seen in rhodium-catalyzed systems for difluorovinyl analogues .
  • Thermal Stability : Allyloxy-substituted compounds (e.g., 1-(allyloxy)-4-methoxybenzene) require high temperatures for reactions (~180°C), whereas iodine’s reactivity allows transformations under milder conditions .
  • Stereoelectronic Tuning : Trifluoromethyl groups (e.g., 1-(Hex-1-ynyl)-4-(trifluoromethyl)benzene) deactivate the aromatic ring, contrasting with the methoxy group’s activation, highlighting substituent-dependent reactivity .

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